molecular formula C21H22ClN7O B2591989 N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021262-29-2

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2591989
CAS No.: 1021262-29-2
M. Wt: 423.91
InChI Key: DDWJYSJQZDMIIN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core. Key structural elements include:

  • Piperazine-carboxamide linkage: Enhances solubility and enables hydrogen bonding via the carboxamide moiety.
  • Pyridazin-3-yl group: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen bonding.
  • Pyridin-4-ylamino substituent: Introduces additional hydrogen-bonding capacity and electronic effects.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O/c1-15-17(22)3-2-4-18(15)25-21(30)29-13-11-28(12-14-29)20-6-5-19(26-27-20)24-16-7-9-23-10-8-16/h2-10H,11-14H2,1H3,(H,25,30)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJYSJQZDMIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021262-29-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by a complex arrangement of heterocycles and functional groups, which contribute to its biological activity. Below are some key chemical properties:

PropertyValue
Molecular FormulaC21H22ClN7O
Molecular Weight423.9 g/mol
CAS Number1021262-29-2

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyridazine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound's structural analogs have demonstrated IC50 values in the low micromolar range against Mtb, suggesting potential as an anti-tubercular agent .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cell Wall Synthesis : By targeting the synthesis pathways, these compounds can compromise the integrity of bacterial cell walls.

Cytotoxicity and Selectivity

Toxicity assessments in human cell lines (e.g., HEK-293) are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives related to this compound exhibit low cytotoxicity, making them promising candidates for further development .

Study on Anti-Tubercular Activity

A notable study focused on a series of substituted piperazine derivatives, including those structurally related to this compound. Compounds were tested against Mycobacterium tuberculosis H37Ra, revealing several candidates with significant activity:

Compound IDIC50 (μM)IC90 (μM)
6a1.353.73
6e2.1840.32
6h1.904.00

These results indicate a promising therapeutic index for further exploration in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the piperazine and pyridazine moieties significantly affect the biological activity. For example, the introduction of halogen substituents and varying alkyl chains has been linked to enhanced potency against specific bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related piperazine-carboxamide derivatives, highlighting substituent variations and inferred properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 3-chloro-2-methylphenyl, pyridin-4-ylamino-pyridazin-3-yl C₂₁H₂₂ClN₇O 432.9 (calc.) Dual heterocycles (pyridazine + pyridine); moderate lipophilicity N/A
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl, 3-oxo-benzoxazin-6-yl C₁₉H₁₇ClF₃N₅O₃ 455.8 Trifluoromethyl enhances lipophilicity; benzoxazin may improve metabolic stability
ML267 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl, 4-methoxypyridin-2-yl C₁₈H₁₇ClF₃N₅OS 464.9 Potent bacterial PPTase inhibitor; thiocarboxamide increases enzyme affinity
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine 3-(trifluoromethyl)phenyl, cyclopentyl-tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 Rigid cyclopentyl backbone; targets likely CNS receptors
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl, 3-(trifluoromethyl)phenyl C₁₈H₁₅ClF₆N₄O 455.8 High lipophilicity (dual CF₃ groups); potential kinase inhibition

Key Findings from Comparative Analysis

Lipophilicity and Bioavailability: The target compound lacks trifluoromethyl groups, resulting in lower logP compared to , and 9 analogs. This may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Diversity :

  • Pyridazine-pyridine dual systems (target) vs. pyridine-benzoxazin (): The latter’s fused benzoxazin may confer metabolic stability via reduced oxidative metabolism .

Biological Activity :

  • ML267 () inhibits bacterial phosphopantetheinyl transferase (PPTase), suggesting that the target compound’s pyridazine core could similarly target bacterial enzymes .
  • ’s compound, with dual trifluoromethyl groups, may exhibit stronger kinase inhibition due to increased hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling pyridazin-3-yl piperazine with 3-chloro-2-methylphenyl isocyanate, analogous to methods in and .

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